

An In-depth Technical Guide to Octyl Chloroformate

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Compound of Interest

Compound Name: *Carbonochloridic acid, octyl ester*

Cat. No.: *B051879*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octyl chloroformate, a key reagent in organic synthesis. It details the compound's chemical and physical properties, synthesis protocols, significant applications, and essential safety information. The content is structured to serve as a practical resource for professionals in research and drug development.

Core Chemical Identity and Properties

Octyl chloroformate, also known as n-octyl chloroformate or carbonochloridic acid octyl ester, is a reactive organic compound widely used as a protecting group and an intermediate in the synthesis of various molecules.

Chemical Identifiers

The following table summarizes the key identifiers for octyl chloroformate.

Identifier	Value
Molecular Formula	C ₉ H ₁₇ ClO ₂ [1]
Molecular Weight	192.68 g/mol [1]
CAS Number	7452-59-7 [1]
EC Number	231-224-9
InChI Key	VFXVAXFIFHSGNR-UHFFFAOYSA-N [1]
SMILES	CCCCCCCCCOC(=O)Cl [1]

Physicochemical Properties

This table outlines the key physical and chemical properties of octyl chloroformate.

Property	Value
Appearance	Colorless to nearly colorless clear liquid [1]
Boiling Point	90-91 °C at 11 mmHg
Density	0.984 g/cm ³ at 25 °C
Flash Point	76 °C (closed cup)
Solubility	Soluble in chloroform. Reacts with water.
Stability	Moisture sensitive. Stable under recommended storage conditions.
Incompatible Materials	Strong bases, alcohols, amines, strong oxidizing agents.

Synthesis of Octyl Chloroformate

Octyl chloroformate is typically synthesized by the reaction of n-octanol with a phosgene equivalent. While historically phosgene gas was used, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now common in laboratory and industrial settings.

Experimental Protocol: Synthesis from n-Octanol and Triphosgene

This protocol is based on established methods for preparing chloroformates from alcohols using triphosgene.[2]

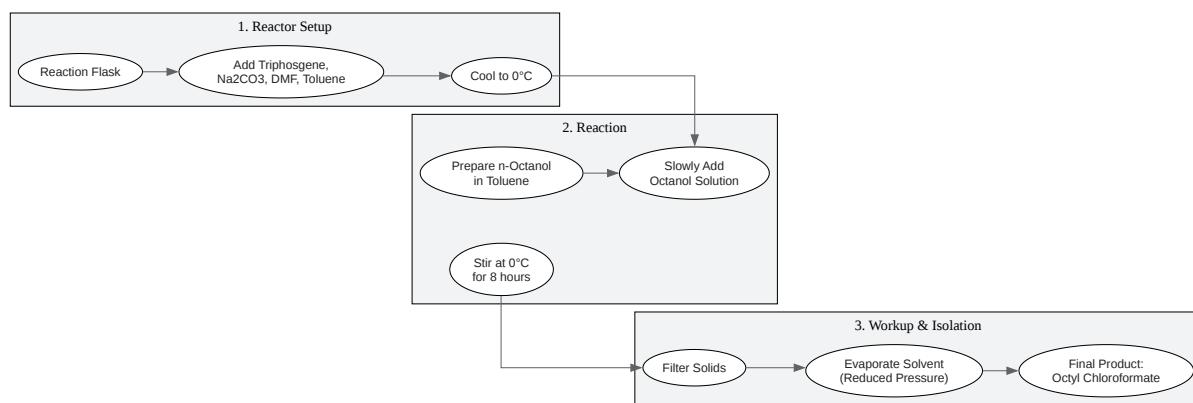
Materials:

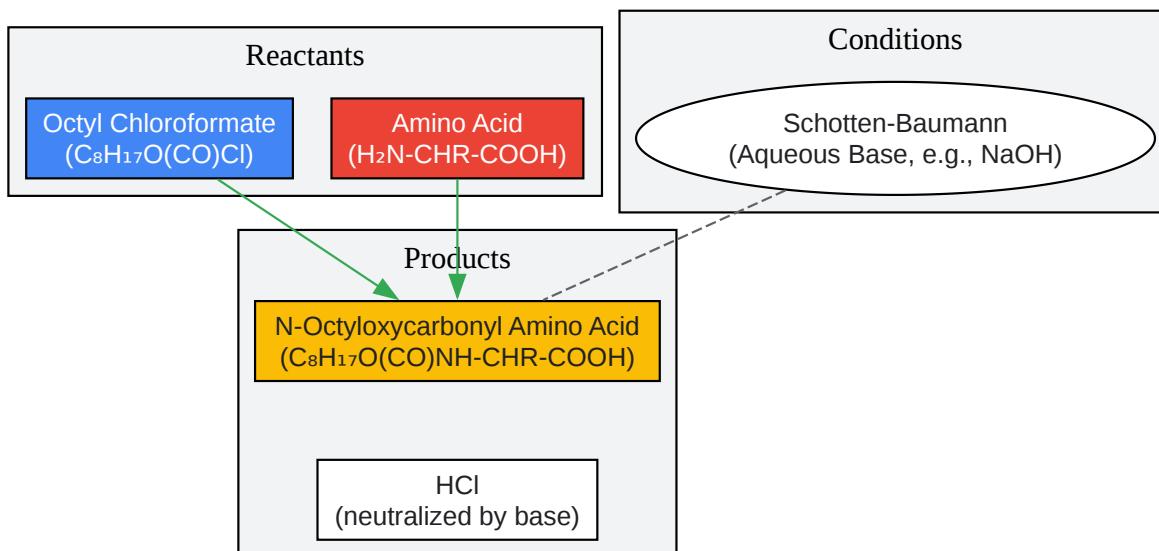
- n-Octanol (1.30 g, 10 mmol)
- Triphosgene (1.54 g, 5.2 mmol)
- Sodium Carbonate (1.02 g, 10 mmol)
- Dimethylformamide (DMF) (0.2 g, 0.35 mmol, as catalyst)
- Toluene (40 mL total)

Procedure:

- **Reactor Setup:** A reaction flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.
- **Initial Mixture:** To the flask, add triphosgene (1.54 g), sodium carbonate (1.02 g), DMF (0.2 g), and 20 mL of toluene.
- **Cooling:** Cool the mixture to 0 °C using an ice bath and stir for 30 minutes.
- **Addition of Alcohol:** Dissolve n-octanol (1.30 g) in 20 mL of toluene and add this solution to the dropping funnel. Add the n-octanol solution slowly to the cooled reaction mixture over a period of 30 minutes.
- **Reaction:** Stir the reaction mixture at 0 °C for 8 hours. The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC).
- **Workup:**
 - Remove the solid sodium carbonate by filtration.

- Remove the toluene from the filtrate under reduced pressure.
- Product: The resulting product is octyl chloroformate as a colorless oil. The reported yield for this method is approximately 96%.[\[2\]](#)





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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
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